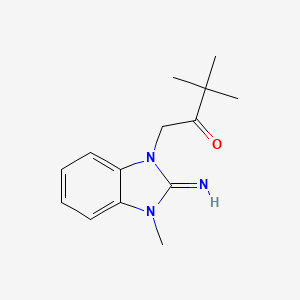
1-(2-Imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-YL)-3,3-dimethylbutan-2-one
Descripción general
Descripción
1-(2-Imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-YL)-3,3-dimethylbutan-2-one, also known as DMBB, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DMBB belongs to the class of benzimidazole derivatives, which have been shown to possess a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-YL)-3,3-dimethylbutan-2-one is not fully understood. However, it has been proposed that 1-(2-Imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-YL)-3,3-dimethylbutan-2-one exerts its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 1-(2-Imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-YL)-3,3-dimethylbutan-2-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells. The anti-inflammatory activity of 1-(2-Imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-YL)-3,3-dimethylbutan-2-one is thought to be due to its ability to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. The antimicrobial activity of 1-(2-Imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-YL)-3,3-dimethylbutan-2-one is thought to be due to its ability to disrupt the cell membrane of bacterial and fungal cells.
Biochemical and Physiological Effects:
1-(2-Imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-YL)-3,3-dimethylbutan-2-one has been shown to possess both biochemical and physiological effects. Biochemically, 1-(2-Imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-YL)-3,3-dimethylbutan-2-one has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Physiologically, 1-(2-Imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-YL)-3,3-dimethylbutan-2-one has been shown to induce apoptosis, or programmed cell death, in cancer cells. 1-(2-Imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-YL)-3,3-dimethylbutan-2-one has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, 1-(2-Imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-YL)-3,3-dimethylbutan-2-one has been tested for its antimicrobial activity against various bacterial and fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-Imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-YL)-3,3-dimethylbutan-2-one has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. Additionally, 1-(2-Imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-YL)-3,3-dimethylbutan-2-one has been shown to possess antitumor, anti-inflammatory, and antimicrobial properties, making it a versatile compound for various applications. However, one limitation is that the mechanism of action of 1-(2-Imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-YL)-3,3-dimethylbutan-2-one is not fully understood, making it difficult to optimize its therapeutic potential. Additionally, 1-(2-Imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-YL)-3,3-dimethylbutan-2-one has not yet been tested in clinical trials, making it unclear whether it will be effective in humans.
Direcciones Futuras
There are several future directions for 1-(2-Imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-YL)-3,3-dimethylbutan-2-one research. One direction is to further investigate the mechanism of action of 1-(2-Imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-YL)-3,3-dimethylbutan-2-one, in order to optimize its therapeutic potential. Additionally, 1-(2-Imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-YL)-3,3-dimethylbutan-2-one could be tested in clinical trials to determine its efficacy and safety in humans. Another direction is to explore the potential of 1-(2-Imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-YL)-3,3-dimethylbutan-2-one as a drug delivery system, by conjugating it with other therapeutic agents. Finally, 1-(2-Imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-YL)-3,3-dimethylbutan-2-one could be further tested for its antimicrobial activity, in order to develop new antimicrobial agents.
Métodos De Síntesis
The synthesis of 1-(2-Imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-YL)-3,3-dimethylbutan-2-one involves the reaction of 2-amino-3-methylbenzimidazole with 3,3-dimethylbutan-2-one in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, followed by cyclization to form the benzimidazole ring. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
1-(2-Imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-YL)-3,3-dimethylbutan-2-one has been extensively studied for its potential therapeutic applications. It has been shown to possess antitumor, anti-inflammatory, and antimicrobial properties. 1-(2-Imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-YL)-3,3-dimethylbutan-2-one has been tested in vitro and in vivo for its antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 1-(2-Imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-YL)-3,3-dimethylbutan-2-one has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, 1-(2-Imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-YL)-3,3-dimethylbutan-2-one has been tested for its antimicrobial activity against various bacterial and fungal strains.
Propiedades
IUPAC Name |
1-(2-imino-3-methylbenzimidazol-1-yl)-3,3-dimethylbutan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-14(2,3)12(18)9-17-11-8-6-5-7-10(11)16(4)13(17)15/h5-8,15H,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXGOFAWLPKTGJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN1C2=CC=CC=C2N(C1=N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60349583 | |
| Record name | 1-(2-IMINO-3-METHYL-2,3-DIHYDRO-1H-BENZIMIDAZOL-1-YL)-3,3-DIMETHYLBUTAN-2-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-YL)-3,3-dimethylbutan-2-one | |
CAS RN |
487006-10-0 | |
| Record name | 1-(2-IMINO-3-METHYL-2,3-DIHYDRO-1H-BENZIMIDAZOL-1-YL)-3,3-DIMETHYLBUTAN-2-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



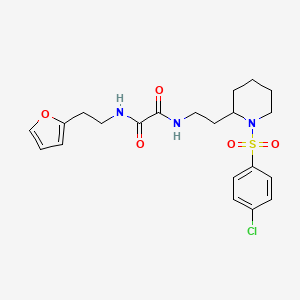
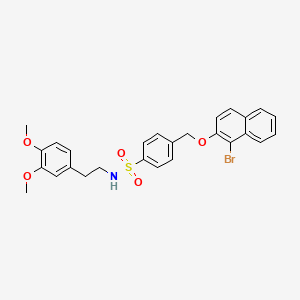

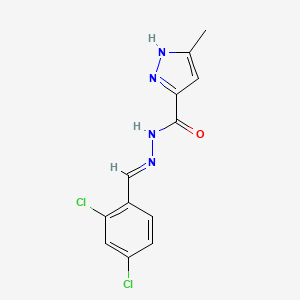
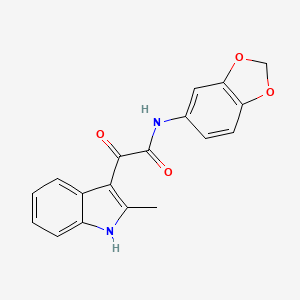
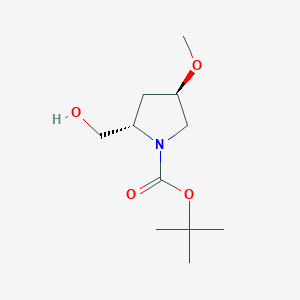
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2484069.png)
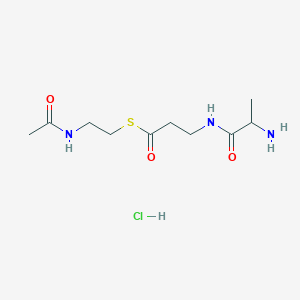
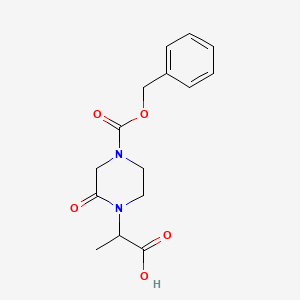
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2484074.png)
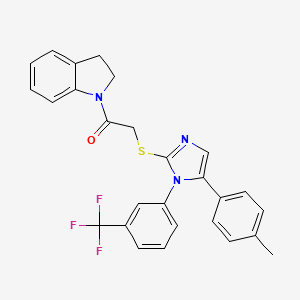
![1-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2484077.png)
![2-chloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2484078.png)
![9-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2484079.png)